
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a triazole ring and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with triazole derivatives. One common method includes the use of 3,5-dimethylbenzonitrile as a precursor, which undergoes hydrolysis to form the desired benzoic acid derivative . The reaction conditions often involve hydrothermal synthesis, where the precursors are subjected to high temperatures and pressures in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid involves its interaction with molecular targets through the triazole ring and benzoic acid moiety. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The benzoic acid group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in various environments .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
- 3,5-Dimethyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to the specific positioning of the triazole ring and the methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)10(9(6-7)11(15)16)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
DMEJASLLRMPZMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)O)N2N=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


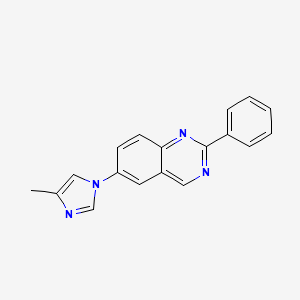
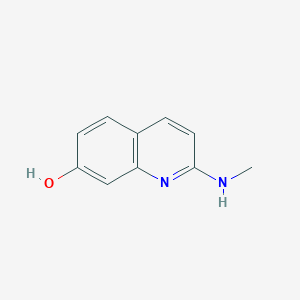

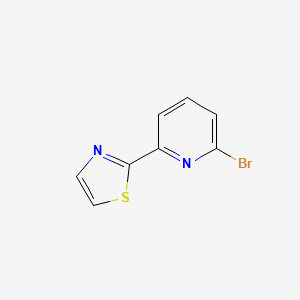
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
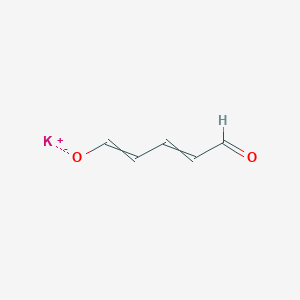

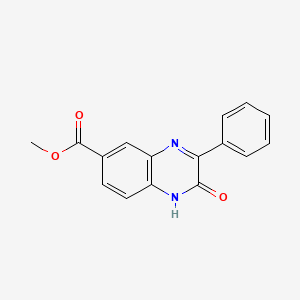
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)


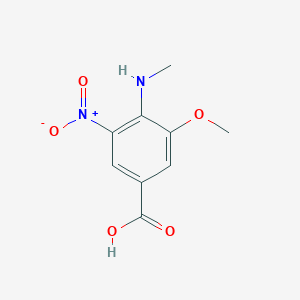
![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)

